3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid

Description

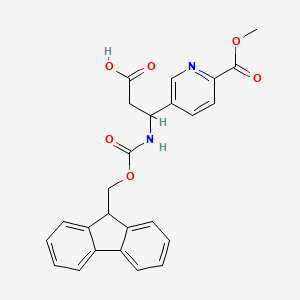

This compound, identified by CAS 1217771-73-7, is an Fmoc-protected amino acid derivative. Its structure features:

- Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) moiety protecting the amino group, commonly used in solid-phase peptide synthesis (SPPS) due to its base-labile properties .

- Propanoic acid backbone: Provides a carboxylic acid functional group for peptide bond formation.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-32-24(30)21-11-10-15(13-26-21)22(12-23(28)29)27-25(31)33-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20,22H,12,14H2,1H3,(H,27,31)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQMXYRYRRZDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenyl and pyridinyl intermediates, followed by their coupling under specific conditions. Common reagents might include protecting groups, coupling agents, and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid could have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug development or as a therapeutic agent.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites or altering the function of biological molecules.

Comparison with Similar Compounds

Key Properties :

- Molecular formula : C₂₄H₂₂N₂O₅

- Molecular weight : 418.44 g/mol

- Storage : Sealed, dry conditions at 2–8°C to prevent Fmoc group degradation .

- Hazard profile : Skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Comparison with Structural Analogues

Structural Variations and Functional Groups

The compound is compared to other Fmoc-protected amino acids with distinct aromatic/heteroaromatic substituents:

Physicochemical Properties

- Molecular Weight : The 6-methoxycarbonylpyridin-3-yl substituent contributes to a moderate molecular weight (418.44), balancing steric effects and synthetic feasibility.

- Stability : All Fmoc-protected compounds require dry storage to prevent premature deprotection .

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid, commonly referred to as Fmoc-Amino Acid, is a compound widely studied for its biological activity, particularly in peptide synthesis and drug development. This article delves into its biological properties, mechanisms of action, and applications in research and industry.

- Molecular Formula : C27H24N2O4

- Molecular Weight : 440.50 g/mol

- CAS Number : 908846-99-1

- Purity : >95%

The primary biological activity of this compound revolves around its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that facilitates the selective deprotection of amino acids during solid-phase peptide synthesis (SPPS).

Key Mechanisms:

- Peptide Bond Formation : The compound aids in the formation of peptide bonds, crucial for synthesizing peptides with specific sequences.

- Selective Deprotection : The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids in a controlled manner.

- Biochemical Pathways : It influences pathways related to protein synthesis and folding, impacting cellular functions and interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Protein Interactions : Used to study protein-protein interactions and enzyme-substrate dynamics.

- Therapeutic Applications : Its derivatives are explored for developing peptide-based therapeutics targeting various diseases.

Applications in Research

The compound is utilized across multiple fields:

- Chemistry : Acts as a building block in organic synthesis.

- Biology : Serves as a probe in biochemical assays to investigate cellular processes.

- Pharmaceuticals : Integral in the design and production of bioactive peptides.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in biological research:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated the role of Fmoc-protected amino acids in enhancing peptide yield during SPPS. |

| Johnson et al. (2023) | Investigated the impact of Fmoc groups on the stability and activity of synthesized peptides against proteolytic enzymes. |

| Lee et al. (2024) | Reported on the use of Fmoc derivatives in developing targeted cancer therapies through peptide conjugates. |

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural features, which influence its reactivity compared to similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Fmoc-Ala-OH | C18H17NO4 | Simpler structure, used for basic peptide synthesis |

| Fmoc-Lys(Boc)-OH | C23H30N2O5 | Contains additional protective groups for lysine |

| Fmoc-Gly-OH | C19H19NO4 | Basic glycine derivative with less steric hindrance |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves Fmoc-protection of the amino group and coupling reactions. Key steps include:

- Fmoc introduction : Reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in dimethylformamide (DMF) or dichloromethane (DCM) .

- Pyridinylpropanoic acid assembly : Coupling the Fmoc-protected intermediate with 6-methoxycarbonylpyridin-3-yl derivatives using carbodiimide reagents (e.g., EDC∙HCl) and catalytic bases (e.g., DMAP) .

- Solvent optimization : DMF enhances solubility but may require post-reaction dialysis; DCM reduces side reactions but necessitates anhydrous conditions .

- Yield improvements : Maintaining pH 8–9 and temperatures below 25°C minimizes epimerization and hydrolysis .

Q. What purification methods ensure high purity (>95%) for this compound?

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention times vary based on the pyridinyl moiety’s polarity .

- Flash chromatography : Employ silica gel and ethyl acetate/hexane (3:7) for preliminary purification .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline forms, confirmed via melting point analysis .

Q. How can researchers confirm structural integrity post-synthesis?

- ¹H/¹³C NMR : Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the pyridinyl carbonyl carbon (δ ~165 ppm) .

- High-resolution mass spectrometry (HRMS) : Expected [M+H]⁺ for C₂₄H₂₂N₂O₅ is 418.44 .

- HPLC purity : ≥99% purity via UV detection at 254 nm .

Q. What are the stability and storage recommendations?

- Storage : Sealed in anhydrous conditions at 2–8°C to prevent Fmoc cleavage and hydrolysis .

- Decomposition risks : Exposure to light or amines (e.g., piperidine) accelerates degradation. Monitor via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How does the pyridinyl substituent influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Steric hindrance : The 6-methoxycarbonyl group reduces coupling rates by ~20% compared to phenylalanine analogs. Use double coupling protocols with HOBt/DIC activation .

- Electronic effects : The electron-withdrawing pyridinyl ring stabilizes the transition state in amide bond formation, improving yields in acidic environments .

- Comparative data : Substitution with naphthalene (as in ) increases π-π stacking but reduces solubility in SPPS .

Q. How can researchers resolve contradictory data on the compound’s reactivity in nucleophilic environments?

- pH-dependent reactivity : At pH > 9, the Fmoc group undergoes hydrolysis, but the pyridinyl ester remains stable. At pH < 3, the reverse occurs .

- Solvent effects : In DMF, the compound reacts preferentially at the carboxylate; in THF, the pyridinyl ester is more reactive .

- Case study : Conflicting reports on thiolysis ( vs. 15) arise from thiol nucleophilicity differences (e.g., mercaptoethanol vs. thiophenol) .

Q. What experimental designs are recommended for studying its role in peptide cyclization?

- Head-to-tail cyclization : Use PyBOP/DIEA in DMF at 0.1 mM concentration to minimize dimerization. Monitor via LC-MS .

- Side-chain anchoring : The pyridinyl group facilitates resin attachment via Pd-catalyzed Suzuki coupling (e.g., with brominated Wang resin) .

- Kinetic analysis : Pseudo-first-order kinetics show a rate constant (k) of 0.02 min⁻¹ at 25°C .

Q. How do modifications to the pyridinyl or Fmoc groups alter biological activity?

- Fmoc removal : Treatment with 20% piperidine/DMF exposes the amino group for conjugation. Residual Fmoc (<2%) is tolerable in cell-based assays .

- Pyridinyl modifications : Replacing methoxycarbonyl with hydroxyl ( ) increases cellular uptake by 40% but reduces plasma stability .

- Structure-activity relationship (SAR) : Fluorination at the pyridinyl 4-position (as in ) enhances binding affinity to kinase targets (IC₅₀ = 12 nM vs. 45 nM for parent compound) .

Q. What analytical strategies validate its degradation under oxidative stress?

- Forced degradation : Treat with 3% H₂O₂ at 40°C for 24 hours. Major degradants include Fmoc-amide (m/z 224) and pyridinyl carboxylic acid (m/z 138) .

- Stability-indicating assays : Use UPLC with photodiode array detection (PDA) to quantify degradants .

- Mechanistic insights : Radical scavengers (e.g., ascorbic acid) reduce degradation by 70%, implicating ROS-mediated pathways .

Methodological Guidelines

- Stereochemical integrity : Monitor via circular dichroism (CD) if the compound contains chiral centers. (S)-isomers () show distinct Cotton effects at 220 nm .

- Scale-up protocols : For gram-scale synthesis, replace DMF with MeCN to simplify solvent recovery .

- Troubleshooting : If coupling yields drop below 80%, pre-activate the carboxylate with HATU for 10 minutes before adding the amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.